nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide is a compound that belongs to the class of nitrogen-rich heterocyclic compounds. These compounds are known for their high energy content and stability, making them valuable in various applications, particularly in the field of energetic materials. The compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and is substituted with nitro and nitramide groups, enhancing its energetic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide typically involves a multi-step process. One common method starts with the formation of the triazine ring, followed by nitration and nitramide substitution. The triazine ring can be synthesized through the reaction of semicarbazide hydrochloride with formic acid, forming triazolone. This intermediate is then nitrated using concentrated nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to maximize yield and ensure safety. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitramide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups replacing the nitramide or nitro groups .
Wissenschaftliche Forschungsanwendungen
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other nitrogen-rich compounds and energetic materials.
Biology: Investigated for its potential use in biological assays and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of high-energy materials for explosives and propellants .
Wirkmechanismus
The mechanism of action of nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide involves its ability to release a significant amount of energy upon decomposition. The nitro and nitramide groups play a crucial role in this process, as they can undergo rapid exothermic reactions. The molecular targets and pathways involved in its action are primarily related to its energetic properties, making it effective in applications requiring high energy release .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO): Another nitrogen-rich compound with similar energetic properties.
1,3,5-Trinitroperhydro-1,3,5-triazine (RDX): A well-known high explosive with a similar triazine ring structure.
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): A high-energy compound with a more complex ring structure .
Uniqueness
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct energetic properties and stability. Its combination of nitro and nitramide groups makes it particularly valuable in applications requiring controlled energy release and high stability .
Eigenschaften
CAS-Nummer |
835616-34-7 |
---|---|
Molekularformel |
C3H8N8O10 |
Molekulargewicht |
316.14 g/mol |
IUPAC-Name |
nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide |
InChI |
InChI=1S/C3H6N6O4.2HNO3/c10-8(11)6-3-4-1-7(2-5-3)9(12)13;2*2-1(3)4/h1-2H2,(H2,4,5,6);2*(H,2,3,4) |
InChI-Schlüssel |
MOEYGHVREYVSDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1NC(=NCN1[N+](=O)[O-])N[N+](=O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.